Methyl 2-bromopropanoate-d4

Catalog No.
S12875654
CAS No.
M.F
C4H7BrO2
M. Wt
171.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-bromopropanoate-d4

Product Name

Methyl 2-bromopropanoate-d4

IUPAC Name

methyl 2-bromo-2,3,3,3-tetradeuteriopropanoate

Molecular Formula

C4H7BrO2

Molecular Weight

171.03 g/mol

InChI

InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3/i1D3,3D

InChI Key

ACEONLNNWKIPTM-VYMTUXDUSA-N

Canonical SMILES

CC(C(=O)OC)Br

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)OC)Br

Methyl 2-bromopropanoate-d4 is a deuterated derivative of methyl 2-bromopropanoate, a compound characterized by the presence of a bromine atom attached to the second carbon of a propanoate chain. Its molecular formula is C4H7BrO2C_4H_7BrO_2, with a molecular weight of approximately 167.00 g/mol. The deuterated form, indicated by the "d4" suffix, contains four deuterium atoms, which are isotopes of hydrogen. This modification enhances its utility in various scientific applications, particularly in studies involving nuclear magnetic resonance spectroscopy.

Typical of alkyl halides:

  • Nucleophilic Substitution Reactions: It can react with nucleophiles (e.g., hydroxide ions) to form alcohols or other functional groups through either SN1S_N1 or SN2S_N2 mechanisms depending on the reaction conditions.
  • Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes. For instance, heating with sodium hydroxide can lead to the formation of propene and bromide ions .
  • Esterification: It can participate in esterification reactions, where it reacts with alcohols to form esters.

Methyl 2-bromopropanoate-d4 has been studied for its biological activity, particularly as an isotope-labeled compound in pharmacological research. The presence of deuterium allows for more precise tracking in metabolic studies and interactions within biological systems. While specific biological activities of this compound are not extensively documented, its parent compound has shown potential in inhibiting certain signaling pathways relevant to inflammation and cellular growth .

The synthesis of methyl 2-bromopropanoate-d4 typically involves the following steps:

  • Starting Materials: Begin with propanoic acid and bromine.
  • Bromination: React propanoic acid with bromine to introduce the bromine atom at the second carbon position.
  • Deuteration: Incorporate deuterium during the synthesis process, which may involve using deuterated solvents or reagents.
  • Esterification: Finally, react the resulting bromopropanoic acid with methanol to yield methyl 2-bromopropanoate-d4.

Alternative methods may also include utilizing deuterated alcohols in the esterification step to ensure incorporation of deuterium .

Methyl 2-bromopropanoate-d4 is primarily used in:

  • Nuclear Magnetic Resonance Spectroscopy: Its deuterated nature enhances spectral resolution and reduces background noise in NMR experiments.
  • Metabolic Studies: It serves as a tracer in metabolic pathways due to its isotopic labeling.
  • Synthetic Chemistry: It acts as an intermediate for synthesizing other compounds in organic chemistry.

Studies involving methyl 2-bromopropanoate-d4 focus on its interactions within biological systems and its role as a tracer molecule. The isotopic labeling allows researchers to track its metabolic fate and interactions with enzymes or other biomolecules without interfering with normal biological processes . Interaction studies often utilize advanced techniques such as mass spectrometry and NMR spectroscopy.

Methyl 2-bromopropanoate-d4 shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
Methyl 2-bromopropanoate5445-17-00.96Non-deuterated version; widely used as a reagent
Methyl 2-bromo-3-hydroxypropanoate7691-28-30.93Contains a hydroxyl group; different reactivity
Methyl 2-bromo-2-methylpropanoate23426-63-30.87Additional methyl group alters sterics and reactivity
2-Bromo-3-methoxypropanoic acid65090-78-00.86Contains a methoxy group; different functional properties

Methyl 2-bromopropanoate-d4 is unique due to its isotopic labeling, which enhances its utility in analytical chemistry and biological research compared to its non-deuterated counterparts .

Systematic and Common Names

The IUPAC name for this compound is methyl 2-bromo-2,3,3,3-tetradeuteriopropanoate, reflecting the substitution of deuterium atoms at the second carbon (two deuteriums) and third carbon (two deuteriums). Common synonyms include Methyl 2-bromopropanoate-d4 and HY-W102336S, while its CAS Registry Number is 1398065-68-3.

Table 1: Key Identifiers of Methyl 2-Bromopropanoate-d4

PropertyValue
Molecular FormulaC₄H₃D₄BrO₂
Molecular Weight171.03 g/mol
SMILES[2H]C([2H])([2H])C([2H])(C(=O)OC)Br
InChIKeyACEONLNNWKIPTM-VYMTUXDUSA-N
CAS Number1398065-68-3

Structural Features

The molecule consists of a propanoate backbone with a bromine atom at the second carbon and a methyl ester group at the terminal position. Deuterium atoms replace hydrogens at the second and third carbons, creating a distinct isotopic signature. This structural configuration is critical for minimizing kinetic isotope effects while retaining the compound’s reactivity.

Comparative Analysis with Non-Deuterated Analog

The non-deuterated counterpart, methyl 2-bromopropionate (CAS 5445-17-0), shares the same skeletal structure but lacks isotopic labeling. Key differences include:

  • Molecular Weight: 167.00 g/mol (non-deuterated) vs. 171.03 g/mol (deuterated).
  • Boiling Point: 51°C at 19 mmHg (non-deuterated).
  • Density: 1.497 g/mL (non-deuterated).Deuterium substitution slightly alters physical properties while preserving chemical reactivity, making the deuterated form ideal for tracer studies.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

169.98805 g/mol

Monoisotopic Mass

169.98805 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-10

Explore Compound Types